4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core structure. This compound is notable for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of multiple functional groups, including a nitro group, a chloro group, and a furan ring, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves a multi-step process. One common approach includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclocondensation reaction involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Nitro and Chloro Groups: The nitro and chloro groups can be introduced via nitration and chlorination reactions, respectively.
Attachment of the Benzoyl Group: The benzoyl group can be attached through a Friedel-Crafts acylation reaction.
Formation of the Final Compound: The final compound is formed by coupling the intermediate products through nucleophilic aromatic substitution and other relevant reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted pyrazole derivatives .
Scientific Research Applications
4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting kinases involved in cancer.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactive functional groups.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cancer progression.
Molecular Targets: Key molecular targets include kinases such as MPS1 and p70S6Kβ, which play roles in cell division and growth.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole core and functional groups.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with nitro groups, used in energetic materials.
Uniqueness
4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a kinase inhibitor and its applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C22H20ClN7O5 |
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Molecular Weight |
497.9 g/mol |
IUPAC Name |
4-[[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoyl]amino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H20ClN7O5/c1-2-28-13-18(19(26-28)22(32)24-10-16-4-3-9-35-16)25-21(31)15-7-5-14(6-8-15)11-29-12-17(23)20(27-29)30(33)34/h3-9,12-13H,2,10-11H2,1H3,(H,24,32)(H,25,31) |
InChI Key |
WPTFKLVUNBZSTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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